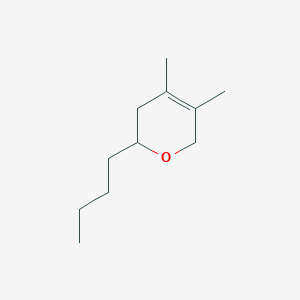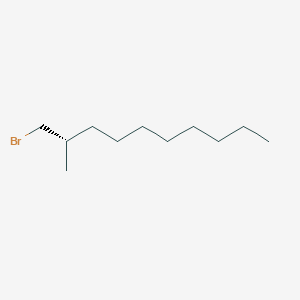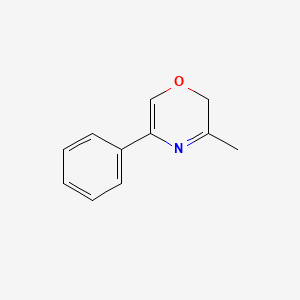
Trimethoxy(1,3,3-tribromopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(1,3,3-tribromopropyl)silane is an organosilicon compound with the molecular formula C6H15Br3O3Si. It is a derivative of trimethoxysilane, where the silicon atom is bonded to a 1,3,3-tribromopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethoxy(1,3,3-tribromopropyl)silane can be synthesized through a multi-step process. One common method involves the reaction of trimethoxysilane with 1,3,3-tribromopropane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon.
(3-Bromopropyl)trimethoxysilane: Similar structure but with only one bromine atom.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidoxy group instead of bromine atoms.
Uniqueness
Trimethoxy(1,3,3-tribromopropyl)silane is unique due to the presence of three bromine atoms, which provide multiple sites for chemical modification. This allows for greater versatility in its applications compared to similar compounds with fewer reactive sites.
Eigenschaften
CAS-Nummer |
80058-75-9 |
|---|---|
Molekularformel |
C6H13Br3O3Si |
Molekulargewicht |
400.96 g/mol |
IUPAC-Name |
trimethoxy(1,3,3-tribromopropyl)silane |
InChI |
InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
CAFBDEZDVPRDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C(CC(Br)Br)Br)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)







![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)


